

Potential Biological Activity of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate: A Technical Whitepaper

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Compound of Interest

	benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Compound Name:	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a synthetic organic molecule featuring a piperidine core, a functionality prevalent in numerous biologically active compounds. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a piperidine-4-carboxamide and an N-benzyloxycarbonyl group—are well-characterized pharmacophores. This technical guide synthesizes information on structurally analogous compounds to forecast the potential biological activities, mechanisms of action, and therapeutic applications of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. By examining the structure-activity relationships of related molecules, we can infer its potential as a modulator of various biological targets, including enzymes and receptors. This document aims to provide a foundational resource for researchers interested in the synthesis, evaluation, and development of this and related compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to

present substituents in defined three-dimensional orientations allow for potent and selective interactions with a wide range of biological targets. The subject of this whitepaper, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, combines this versatile core with two key functional groups: a carboxamide at the 4-position and a benzyloxycarbonyl group at the piperidine nitrogen.

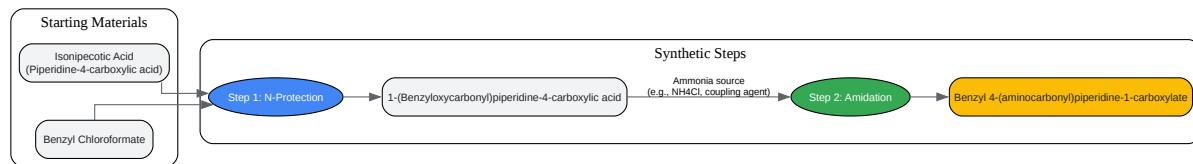
The 4-carboxamide moiety is a common feature in molecules targeting enzymes and receptors where hydrogen bonding and specific steric interactions are crucial for binding. The N-benzyloxycarbonyl (Cbz or Z) group, while often employed as a protecting group in chemical synthesis, can also contribute to the biological activity of a molecule by influencing its physicochemical properties and participating in target binding.

This document will explore the potential biological activities of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate by analyzing the known activities of structurally related compounds. The primary focus will be on piperidine-4-carboxamide derivatives and N-benzyloxycarbonyl-piperidines.

Synthesis and Physicochemical Properties

While a specific, documented synthesis for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is not readily found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.

A potential synthetic workflow is outlined below:



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Figure 1: Proposed synthetic workflow for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Experimental Protocol: Proposed Synthesis

- **N-Protection:** Isonipecotic acid is dissolved in a suitable solvent (e.g., a mixture of water and dioxane) and the pH is adjusted to be basic (e.g., with sodium carbonate). Benzyl chloroformate is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, followed by an acidic workup to isolate 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.
- **Amidation:** The resulting carboxylic acid is activated using a coupling agent (e.g., HATU, HOBr/EDC) in an appropriate aprotic solvent (e.g., DMF). An ammonia source, such as ammonium chloride with a non-nucleophilic base (e.g., DIPEA), is then added. The reaction mixture is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography would yield the target compound, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of structurally similar compounds, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could exhibit a range of biological effects.

Antimicrobial Activity

Piperidine-4-carboxamides have been investigated as potential antimicrobial agents. For instance, certain derivatives have shown activity against *Mycobacterium tuberculosis* by inhibiting DNA gyrase.^[1] The core scaffold allows for the presentation of various substituents that can interact with the enzyme's active site.

Enzyme Inhibition

3.2.1. Histone Deacetylase (HDAC) Inhibition

Derivatives of benzyl 4-oxopiperidine-1-carboxylate have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.^[2] The presence of the benzyloxycarbonyl group and a

functionalized side chain suggests that our target molecule could be explored for similar activity. HDAC inhibitors are a class of anticancer agents.

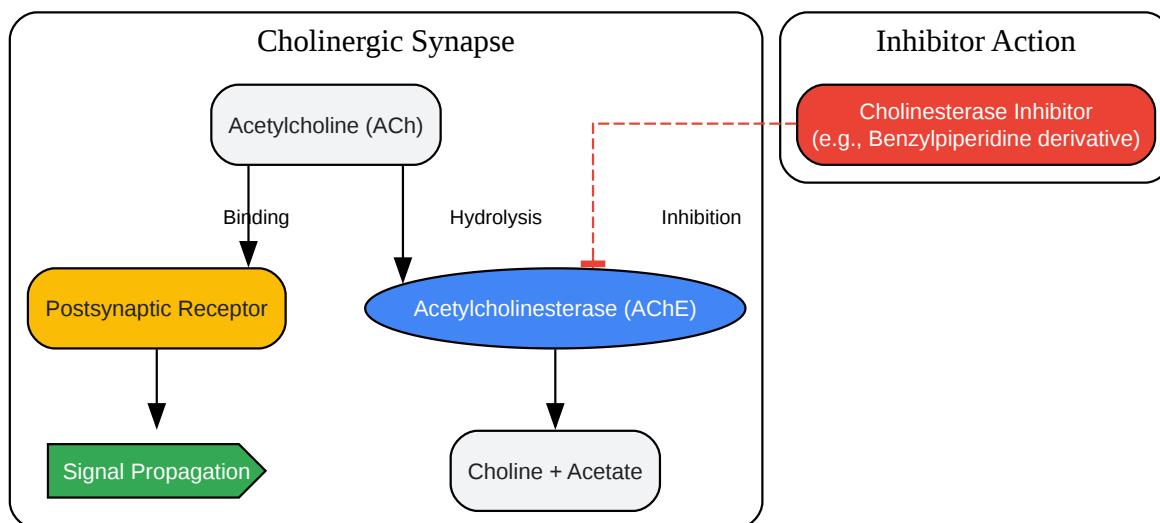
3.2.2. Carbonic Anhydrase Inhibition

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), with some showing selectivity for tumor-associated isoforms.^[3] While our target molecule lacks the sulfamoylbenzoyl group, this indicates the compatibility of the piperidine-4-carboxamide scaffold with enzyme active sites.

3.2.3. Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.^[4] The N-benzyl group is a key feature in some of these inhibitors. Although our molecule has an N-benzylloxycarbonyl group, which is electronically different, the general structural similarity warrants investigation into its potential for AChE or butyrylcholinesterase (BChE) inhibition.

The general mechanism of cholinesterase inhibitors is depicted below:



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Figure 2: Signaling pathway of cholinesterase inhibition.

Receptor Antagonism

3.3.1. Muscarinic Receptor Antagonism

Substituted 4-amino-1-benzylpiperidine compounds have been patented as muscarinic receptor antagonists.^[5] These compounds are useful for treating conditions like overactive bladder and irritable bowel syndrome. The structural similarity suggests that benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could be evaluated for affinity to muscarinic receptors.

3.3.2. Neurokinin-1 (NK1) Receptor Antagonism

4,4-Disubstituted piperidines have been developed as high-affinity NK1 receptor antagonists.^[6] Although our compound is 4-monosubstituted, this class of compounds highlights the utility of the piperidine core in targeting G-protein coupled receptors.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, the following tables summarize quantitative data from structurally related compounds found in the literature.

Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Derivatives

Compound	Target	IC50 (nM)	Reference
1-benzyl-4-[2-(N-[4'- (benzylsulfonyl)benzo yl]-N- methylamino]ethyl]piperidine HCl	AChE	0.56	[4]

Table 2: Receptor Binding Affinity of Substituted Piperidines

Compound Class	Target	Ki or IC50 (nM)	Reference
4,4-Disubstituted piperidine	hNK1	0.95	[6]
Benzylxoy piperidine derivative (8c)	D4 Receptor	Ki = 135	[7]

Table 3: Enzyme Inhibition by Piperidine-4-carboxamide Derivatives

Compound Class	Target	Ki or IC50	Reference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 6)	hCA IX	Ki = 0.9 nM	[3]
Piperidine-4-carboxamide (844-TFM)	M. abscessus gyrase	IC50 = 3.12 μ M	[1]

Conclusion and Future Directions

While benzyl 4-(aminocarbonyl)piperidine-1-carboxylate remains an understudied molecule, a comprehensive analysis of its structural components and the biological activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The piperidine-4-carboxamide core is a versatile scaffold that has demonstrated efficacy in targeting a range of enzymes and receptors. The N-benzylxoy carbonyl group, while potentially influencing pharmacokinetic properties, may also contribute to target binding.

Future research should focus on the following:

- Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce benzyl 4-(aminocarbonyl)piperidine-1-carboxylate in sufficient quantities for biological evaluation.

- In Vitro Screening: A broad-based screening campaign to assess the compound's activity against a panel of targets, including cholinesterases, carbonic anhydrases, histone deacetylases, and various G-protein coupled receptors.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to probe the effects of modifications to the N-benzyloxycarbonyl group and the 4-carboxamide moiety on biological activity and selectivity.
- Pharmacokinetic Profiling: Evaluation of the metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds.

This systematic approach will elucidate the therapeutic potential of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate and its derivatives, potentially leading to the discovery of novel drug candidates.

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